molecular formula C13H9Cl2NO B083067 N-(2,4-Dichlorophenyl)benzamide CAS No. 10286-76-7

N-(2,4-Dichlorophenyl)benzamide

Cat. No. B083067
CAS RN: 10286-76-7
M. Wt: 266.12 g/mol
InChI Key: ZRTPCLPWDMPXBB-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H9Cl2NO . The conformations of the N-H and C=O bonds in the structure of this compound are anti to each other . The amide -NHCO- group forms a dihedral angle of 33.0° with the benzoyl ring, while the rings are almost coplanar, making a dihedral angle of 2.6° .


Synthesis Analysis

The synthesis of N-(2,4-Dichlorophenyl)benzamide involves refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to afford 2,4-dichloro-N-[chloro(2-nitrophenyl]methylene)benzenamine intermediate followed by treatment with 2-methyl benzoic acid in the presence of triethyl amine .


Molecular Structure Analysis

The molecular structure of N-(2,4-Dichlorophenyl)benzamide has been determined from single crystal X-ray diffraction data . It crystallizes in the monoclinic space group P 21/c . The dihedral angle between the two aromatic rings is 82.32 (4)° .

Scientific Research Applications

  • Structural Analysis : N-(2,4-Dichlorophenyl)benzamide has been analyzed for its molecular structure, particularly the conformation of the N—H and C=O bonds. This compound and similar benzanilides exhibit specific dihedral angles and bond parameters, which are crucial for understanding their chemical behavior and potential applications (Gowda et al., 2008).

  • Antipathogenic Activity : Research has indicated that derivatives of benzamides, including N-(2,4-Dichlorophenyl)benzamide, show promise as antipathogenic agents. Their structure has been associated with significant activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, particularly in biofilm formation, indicating potential in developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

  • Synthesis and Characterization : The compound's synthesis and characterization are critical for its application in research and development. For example, its synthesis from N-(2,4-dichlorophenyl)-2-nitrobenzamide and subsequent structural analysis provide insights into its potential uses in pharmaceuticals and chemical industries (Saeed, Hussain, Abbas, & Bolte, 2010).

  • Pharmacological Applications : N-(2,4-Dichlorophenyl)benzamide derivatives have been investigated for their pharmacological properties. For instance, studies on benzamides have explored their potential as anticonvulsant agents, indicating the therapeutic potential of these compounds in treating epilepsy and related disorders (Afolabi, Barau, & Agbede, 2012).

  • Receptor Binding Studies : Some studies have focused on the binding properties of benzamide derivatives to specific receptors. For instance, research on N-(2,4-Dichlorophenyl)benzamide related compounds has been conducted to understand their interaction with dopamine receptors, contributing to the development of novel neurological medications (Leopoldo et al., 2002).

Safety And Hazards

While specific safety and hazard information for N-(2,4-Dichlorophenyl)benzamide is not available, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, and avoiding dust formation .

properties

IUPAC Name

N-(2,4-dichlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTPCLPWDMPXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40341106
Record name N-(2,4-Dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichlorophenyl)benzamide

CAS RN

10286-76-7
Record name N-(2,4-Dichlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40341106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4'-Dichlorobenzanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
BT Gowda, M Tokarčík, J Kožíšek… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
The conformations of the N—H and C= O bonds in the structure of the title compound, C 13 H 9 Cl 2 NO, are anti to each other, similar to that observed in N-phenylbenzamide, N-(2-…
Number of citations: 11 www.ncbi.nlm.nih.gov
A Saeed, S Hussain, N Abbas, M Bolte - Journal of Chemical …, 2010 - Springer
The title benzamide was synthesized in two steps by refluxing N-(2,4-dichlorophenyl)-2-nitrobenzamide with thionyl chloride in dry toluene to afford 2,4-dichloro-N-[chloro(2-nitrophenyl]…
Number of citations: 2 link.springer.com
BT Gowda, S Foro, BP Sowmya… - … Section E: Structure …, 2008 - ncbi.nlm.nih.gov
The conformation of the H—N—C= O unit in the title compound, C 13 H 9 Cl 2 NO, is trans, similar to the conformation observed in N-(3-chlorophenyl) benzamide, N-(2, 3-dichlorophenyl…
Number of citations: 4 www.ncbi.nlm.nih.gov
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com
CY Panicker, HT Varghese, YS Mary… - Oriental Journal of …, 2010 - Citeseer
The vibrational wavenumbers of N-(2, 4-Dichlorophenyl) benzamide were calculated using Gaussian03 software package and the fundamental modes are assigned. The predicted …
Number of citations: 1 citeseerx.ist.psu.edu
K Ighilahriz-Boubchir, B Boutemeur-Kheddis, C Rabia… - Molecules, 2017 - mdpi.com
2-Benzoylamino-N-phenyl-benzamide derivatives (5a–h) were prepared from 2-phenyl-3,1-(4H)-benzoxazin-4-one 3 and substituted anilines 4a–h in the presence of a Keggin-type …
Number of citations: 12 www.mdpi.com
A Ferranti, L Garuti, G Giovanninetti… - Archiv der …, 1985 - Wiley Online Library
Novel 2‐(substituted benzoylamino)‐3,5‐dichloropyridines and isosteric benzamides were synthesized and tested in vitro against the MP strain of herpes simplex virus type 1 [HSV‐1(…
Number of citations: 6 onlinelibrary.wiley.com
DY Wang, JL Wang, DW Zhang, ZT Li - Science China Chemistry, 2012 - Springer
Intramolecular NH…X (X = F, Cl, Br, and I) hydrogen bonding patterns of aromatic amides in the solid state are summarized. It is revealed that the key for the formation of this kind of …
Number of citations: 5 link.springer.com
A Numadate, Y Mita, Y Matsumoto, S Fujii… - Chemical and …, 2014 - jstage.jst.go.jp
An established inhibitor of dynamin-related protein 1 (Drp1), 3-(2, 4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1), was recently reported also to show potent …
Number of citations: 20 www.jstage.jst.go.jp
KR Desai, MS Shaikh, EC Coutinho - Medicinal Chemistry Research, 2011 - Springer
The search for new antimalarial agents is necessary as current drugs in the market have become vulnerable due to the emergence of resistant strains of Plasmodium falciparum (Pf). …
Number of citations: 20 link.springer.com

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